Cas no 1806961-67-0 (4-(Difluoromethyl)-6-methoxy-3-nitropyridine-2-methanol)

4-(Difluoromethyl)-6-methoxy-3-nitropyridine-2-methanol Chemical and Physical Properties
Names and Identifiers
-
- 4-(Difluoromethyl)-6-methoxy-3-nitropyridine-2-methanol
-
- Inchi: 1S/C8H8F2N2O4/c1-16-6-2-4(8(9)10)7(12(14)15)5(3-13)11-6/h2,8,13H,3H2,1H3
- InChI Key: NWWYWNYEMVJEJX-UHFFFAOYSA-N
- SMILES: FC(C1C=C(N=C(CO)C=1[N+](=O)[O-])OC)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 249
- XLogP3: 0.8
- Topological Polar Surface Area: 88.2
4-(Difluoromethyl)-6-methoxy-3-nitropyridine-2-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029019429-500mg |
4-(Difluoromethyl)-6-methoxy-3-nitropyridine-2-methanol |
1806961-67-0 | 95% | 500mg |
$1,685.00 | 2022-03-31 | |
Alichem | A029019429-250mg |
4-(Difluoromethyl)-6-methoxy-3-nitropyridine-2-methanol |
1806961-67-0 | 95% | 250mg |
$960.40 | 2022-03-31 | |
Alichem | A029019429-1g |
4-(Difluoromethyl)-6-methoxy-3-nitropyridine-2-methanol |
1806961-67-0 | 95% | 1g |
$3,068.70 | 2022-03-31 |
4-(Difluoromethyl)-6-methoxy-3-nitropyridine-2-methanol Related Literature
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
Additional information on 4-(Difluoromethyl)-6-methoxy-3-nitropyridine-2-methanol
Introduction to 4-(Difluoromethyl)-6-methoxy-3-nitropyridine-2-methanol (CAS No. 1806961-67-0)
4-(Difluoromethyl)-6-methoxy-3-nitropyridine-2-methanol, identified by the Chemical Abstracts Service Number (CAS No.) 1806961-67-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the nitropyridine class, a group of heterocyclic molecules known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a difluoromethyl group, a methoxy substituent, and a nitro functional group on a pyridine core, contribute to its unique chemical properties and biological relevance.
The difluoromethyl group is a key structural element that enhances the metabolic stability and lipophilicity of the molecule, making it an attractive candidate for drug development. This moiety is frequently incorporated into pharmaceuticals to improve pharmacokinetic profiles, as demonstrated in numerous studies involving small-molecule inhibitors and drug candidates. The methoxy group, on the other hand, introduces polarity and can influence the compound's solubility and interactions with biological targets. Together with the electron-withdrawing nature of the nitro group, these structural components create a complex interplay of electronic effects that modulate the compound's reactivity and biological activity.
In recent years, there has been growing interest in nitropyridines as scaffolds for developing novel therapeutic agents. The nitro group, in particular, can be reduced to an amine under specific conditions, which opens up possibilities for further chemical modification and derivatization. This reactivity has been exploited in various research endeavors aimed at creating bioactive molecules with potential applications in oncology, inflammation, and infectious diseases. For instance, derivatives of nitropyridines have shown promise as kinase inhibitors and antimicrobial agents, highlighting the versatility of this class of compounds.
4-(Difluoromethyl)-6-methoxy-3-nitropyridine-2-methanol itself has been investigated for its potential role in modulating biological pathways associated with disease progression. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes or receptors involved in cellular signaling. The precise mechanisms by which it exerts its effects are still under investigation, but the combination of its structural features suggests that it could interact with multiple targets within biological systems. Such interactions are critical for understanding its therapeutic potential and for designing more effective derivatives.
The synthesis of 4-(Difluoromethyl)-6-methoxy-3-nitropyridine-2-methanol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps typically include nitration of a pyridine precursor followed by functional group transformations such as methylation and introduction of the difluoromethyl group. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such compounds, facilitating their use in both academic research and industrial applications.
From a medicinal chemistry perspective, the structural diversity offered by compounds like 4-(Difluoromethyl)-6-methoxy-3-nitropyridine-2-methanol is invaluable for drug discovery efforts. By systematically modifying its core structure or exploring analogs with different substituents, researchers can identify novel molecules with improved pharmacological properties. The integration of computational chemistry tools has further accelerated this process by allowing virtual screening and design of potential candidates before experimental synthesis.
The pharmacokinetic properties of 4-(Difluoromethyl)-6-methoxy-3-nitropyridine-2-methanol are also subjects of interest due to their impact on drug efficacy and safety. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) must be carefully evaluated to determine the compound's suitability for therapeutic use. Preclinical studies often focus on these aspects to gather essential data before human trials can be initiated. The presence of the difluoromethyl group may influence its metabolic pathways, necessitating thorough investigation to predict any potential side effects or interactions with other drugs.
In conclusion,4-(Difluoromethyl)-6-methoxy-3-nitropyridine-2-methanol (CAS No. 1806961-67-0) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable scaffold for developing novel bioactive molecules targeting various diseases. As research in this area continues to evolve,4-(Difluoromethyl)-6-methoxy-3-nitropyridine-2-methanol may play a crucial role in advancing our understanding of molecular interactions and contributing to the discovery of new treatments.
1806961-67-0 (4-(Difluoromethyl)-6-methoxy-3-nitropyridine-2-methanol) Related Products
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)



